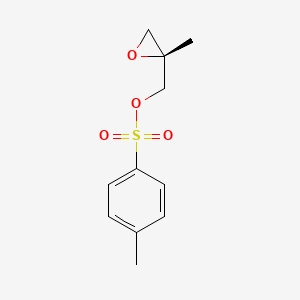

(R)-2-(Tosyloxymethyl)-2-methyloxirane

Description

(R)-2-(Tosyloxymethyl)-2-methyloxirane is a chiral epoxide characterized by a 2,2-disubstituted oxirane ring with a tosyloxymethyl (-CH₂OTs) and a methyl (-CH₃) group at the C2 position. The (R)-configuration at the stereocenter makes it a valuable intermediate in enantioselective organic synthesis, particularly for constructing complex molecules like pheromones, pharmaceuticals, and bioactive compounds. Its tosyl group acts as a leaving group, enabling nucleophilic substitution reactions, while the epoxide ring facilitates ring-opening reactions under catalytic or nucleophilic conditions.

This compound is synthesized via stereoselective methods, such as the tosylation of a chiral diol precursor or asymmetric epoxidation of allylic alcohols. For example, chiral tosylates like (R)-8 (a structurally related compound) are synthesized via CuI-catalyzed ring-opening of (S)-2-methyloxirane with Grignard reagents, followed by functionalization .

Properties

Molecular Formula |

C11H14O4S |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

[(2R)-2-methyloxiran-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14O4S/c1-9-3-5-10(6-4-9)16(12,13)15-8-11(2)7-14-11/h3-6H,7-8H2,1-2H3/t11-/m1/s1 |

InChI Key |

YITODUZHQFVOEZ-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@]2(CO2)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CO2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 2,2-disubstituted epoxides depend on their substituents. Below is a comparative analysis:

Reactivity and Selectivity

Ring-Opening Reactions :

- (R)-2-(Tosyloxymethyl)-2-methyloxirane : The tosyl group enhances leaving-group ability, favoring nucleophilic attack at the adjacent carbon. This property is exploited in stereospecific substitutions to retain configuration .

- 2-Methyloxirane : Simpler substituents lead to regioselective ring-opening at the less hindered carbon, as seen in silica gel-catalyzed thiolysis to form 1,3-oxathiolanes .

- (R)-2-Phenyloxirane : Bulky phenyl groups direct nucleophilic attack to the less substituted carbon, with silica gel catalysis achieving >90% stereoselectivity .

Catalytic Behavior :

- Silica gel effectively catalyzes reactions of 2-methyl- and 2-phenyloxiranes, but tosyl-containing derivatives like (R)-2-(Tosyloxymethyl)-2-methyloxirane often require transition metals (e.g., CuI) for controlled reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.